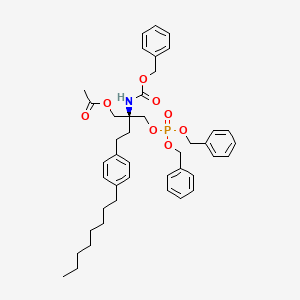
(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a useful research compound. Its molecular formula is C43H54NO8P and its molecular weight is 743.878. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a complex organic compound with potential biological activities. Its unique structure, featuring a phosphoryloxy group and various aromatic substituents, suggests it may interact with biological systems in significant ways. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₃₁H₃₅N₁O₄P
- Molecular Weight : 505.67 g/mol
- Boiling Point : Approximately 815.4 ± 65.0 °C (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phosphoryloxy group and the introduction of the benzyloxycarbonyl and acetoxy moieties. Precise synthetic routes can vary based on the desired yield and purity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in:
- Cell Proliferation : Potential inhibition of tumor cell growth.
- Antimicrobial Activity : Efficacy against various bacterial strains.
- Neuroprotective Effects : Possible applications in neurodegenerative disease models.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies on related phosphonate compounds showed inhibition of cancer cell proliferation in vitro. In one study, derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type used .
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated broad-spectrum antimicrobial activity. In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often below 50 μg/mL .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Antitumor | Similar phosphonates | 6.26 - 20.46 μM |
| Antimicrobial | Benzothiazole derivatives | MIC < 50 μg/mL |
| Neuroprotective | Related UBTs | Significant attenuation of neuronal injury |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the aromatic rings and functional groups can significantly impact biological efficacy. For instance, the presence of specific substituents in the para position on aromatic rings has been linked to enhanced activity against cancer cell lines .
Properties
IUPAC Name |
[(2S)-2-[bis(phenylmethoxy)phosphoryloxymethyl]-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54NO8P/c1-3-4-5-6-7-11-18-37-25-27-38(28-26-37)29-30-43(34-49-36(2)45,44-42(46)48-31-39-19-12-8-13-20-39)35-52-53(47,50-32-40-21-14-9-15-22-40)51-33-41-23-16-10-17-24-41/h8-10,12-17,19-28H,3-7,11,18,29-35H2,1-2H3,(H,44,46)/t43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAOSETYORAFDX-QLKFWGTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675684 |
Source


|
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217779-54-8 |
Source


|
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














